4,4'-Methylenebis(2-ethylaniline)
Description
Significance of Aromatic Diamines in Industrial and Academic Contexts
Aromatic diamines are a cornerstone of the polymer and chemical industries, valued for their role as curing agents, chain extenders, and precursors to high-performance materials. johnson-fine.comnih.gov Their dual amine functionality allows them to react with various chemical species, leading to the formation of robust and durable polymer networks. nih.govsmolecule.com
In industrial settings, aromatic diamines are critical components in the production of polyurethanes, epoxy resins, and polyimides. johnson-fine.comevonik.com For example, they are used as hardeners for epoxy resins, enhancing the mechanical properties and thermal stability of the final products. smolecule.com In the polyurethane industry, they act as chain extenders, contributing to the desired strength and flexibility of elastomers. johnson-fine.comevonik.com The reactivity and physical properties of the resulting polymers can be tailored by the specific structure of the aromatic diamine used. nih.gov
From an academic perspective, the study of aromatic diamines provides insights into structure-property relationships in polymers. Researchers investigate how modifications to the aromatic backbone and the nature and position of substituent groups influence the reactivity of the amine groups and the ultimate characteristics of the polymers. nih.govresearchgate.net This fundamental understanding is crucial for the rational design of new materials with specific performance attributes. Furthermore, functionalized aromatic amines are important intermediates in the synthesis of a wide array of products, including agrochemicals, pharmaceuticals, and dyes. mdpi.com
Research Gaps and Future Directions for 4,4'-Methylenebis(2-ethylaniline) Studies
While 4,4'-Methylenebis(2-ethylaniline) and its analogs are utilized in various applications, there remain areas where further research is needed to fully elucidate their potential and address existing limitations.
One area for future investigation is the detailed exploration of its reaction kinetics and mechanisms as a curing agent. A deeper understanding of how its structure, particularly the ethyl substitution, influences curing behavior compared to other aromatic diamines could lead to more precise control over polymer properties.
Furthermore, there is a continuous need for the development of more environmentally friendly and cost-effective synthesis methods for aromatic amines in general. mdpi.com Research into novel catalytic systems or process intensification could lead to more sustainable production of 4,4'-Methylenebis(2-ethylaniline).
The investigation of novel applications for this compound is another promising research direction. Its unique structural features might be leveraged in the synthesis of new classes of polymers or functional materials with tailored optical, electronic, or thermal properties. For instance, its use as a precursor for polyimides and bismaleimide (B1667444) resins is an area with potential for further development, particularly in the context of high-performance materials for electronics and aerospace. johnson-fine.com
Finally, while some research exists on the biological effects of related aromatic amines, comprehensive studies on the specific metabolic pathways and potential long-term effects of 4,4'-Methylenebis(2-ethylaniline) are areas that warrant further academic inquiry to ensure its safe and responsible use.
Interactive Data Table: Physicochemical Properties of 4,4'-Methylenebis(2-ethylaniline)
| Property | Value | Source |
| IUPAC Name | 4-(4-amino-3-ethylbenzyl)-2-ethylaniline | sigmaaldrich.com |
| CAS Number | 19900-65-3 | sielc.comsigmaaldrich.com |
| Molecular Formula | C₁₇H₂₂N₂ | sigmaaldrich.com |
| Molecular Weight | 254.38 g/mol | sigmaaldrich.com |
| Physical Form | Solid or Semi-solid or liquid | sigmaaldrich.comsigmaaldrich.com |
| Purity | 98% | sigmaaldrich.comsigmaaldrich.com |
| Storage Temperature | Room temperature, sealed in dry, dark place | sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
4-[(4-amino-3-ethylphenyl)methyl]-2-ethylaniline | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-3-14-10-12(5-7-16(14)18)9-13-6-8-17(19)15(4-2)11-13/h5-8,10-11H,3-4,9,18-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEVWPCAHIAUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051841 | |
| Record name | 4,4'-Methylenebis(2-ethylaniline) | |
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Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow to brown oily liquid; [Aceto MSDS] | |
| Record name | 4,4'-Methylenebis(2-ethylbenzenamine) | |
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CAS No. |
19900-65-3 | |
| Record name | 4,4′-Methylenebis[2-ethylbenzenamine] | |
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| Record name | 4,4'-Methylenebis(2-ethylbenzamine) | |
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| Record name | Benzenamine, 4,4'-methylenebis[2-ethyl- | |
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| Record name | 4,4'-Methylenebis(2-ethylaniline) | |
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| Record name | 4,4'-methylenebis(2-ethylaniline) | |
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| Record name | 4,4'-METHYLENEBIS(2-ETHYLBENZAMINE) | |
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Synthetic Methodologies and Reaction Pathways of 4,4 Methylenebis 2 Ethylaniline
Advanced Synthetic Routes
Modern synthetic strategies for 4,4'-Methylenebis(2-ethylaniline) and its analogs focus on improving yield, purity, and process safety. These routes involve catalytic systems, controlled condensation reactions, and alternative amination techniques to construct the core methylene-bridged structure.
Catalysis is fundamental to the synthesis of methylenebis(anilines). The most prevalent method involves acid catalysis to facilitate the reaction between an aniline (B41778) derivative and a formaldehyde (B43269) source.
Acid Catalysis : Strong acids, particularly hydrochloric acid (HCl), are conventionally used to catalyze the condensation of anilines with formaldehyde. google.comgoogle.com The acid protonates formaldehyde, increasing its electrophilicity and promoting the subsequent electrophilic attack on the electron-rich aniline ring. The process for a similar compound, 4,4'-methylene bis(2-chloroaniline), specifies a molar ratio of hydrochloric acid to ortho-chloroaniline of at least 1.35:1 to achieve high yields. google.com
Alternative Catalytic Systems : Research into alternative catalysts aims to mitigate the corrosive nature and hazardous byproducts associated with traditional methods. While not exclusively documented for 4,4'-Methylenebis(2-ethylaniline), related amination and coupling reactions utilize various metal catalysts. For instance, Cp*Ir complexes have been shown to catalyze direct reductive amination of ketones, and ruthenium complexes are efficient for the reductive amination of aldehydes with anilines. organic-chemistry.org Such systems could offer potential pathways for related syntheses. Another approach involves reacting an aromatic amine hydrochloride directly with dimethylsulfoxide (DMSO), where DMSO serves as both a reactant and a solvent, to form the methylene (B1212753) bridge. google.com
The cornerstone of industrial synthesis for 4,4'-Methylenebis(2-ethylaniline) is the condensation reaction between 2-ethylaniline (B167055) and formaldehyde. This reaction proceeds through the formation of an aminal and a Schiff base intermediate, which then reacts with a second aniline molecule to form the methylene bridge, primarily at the para position due to steric hindrance from the ortho-ethyl group.
Key parameters influencing the reaction include temperature, molar ratio of reactants, and the type of catalyst. google.com A patent for a related compound, 4,4′-methylenebis(2-methyl-6-ethylaniline), describes a process where a formaldehyde-ethanol complex is first prepared and then reacted with the substituted aniline in a xylene solvent. google.com This "one-pot" process involves azeotropic distillation to remove water and drive the reaction to completion. google.com
While direct condensation is the most common route, other amination strategies can be considered for forming methylene-bridged structures. Reductive amination, a process that converts a carbonyl group to an amine, is a powerful tool in amine synthesis. masterorganicchemistry.comlibretexts.org In the context of 4,4'-Methylenebis(2-ethylaniline), this could theoretically involve a two-step process where an aldehyde is first formed on one aniline ring, which then reacts with a second aniline molecule under reductive conditions.
A more direct and unconventional method for forming the methylene bridge involves the reaction of an aromatic amine hydrochloride with dimethylsulfoxide (DMSO). google.com In this process, DMSO acts as the methylene source. For example, 2,6-diethylaniline (B152787) hydrochloride was reacted with DMSO at 125°C, resulting in the complete conversion to 4,4'-methylenebis-(2,6-diethylaniline). google.com This method avoids the use of formaldehyde, which can be advantageous from a safety perspective, as it circumvents the potential formation of hazardous chloromethyl ether byproducts associated with formaldehyde-HCl systems. google.com
Purity and Yield Optimization in Industrial and Laboratory Synthesis
Achieving high purity and yield is a critical challenge in both laboratory and industrial settings. Optimization strategies focus on controlling reaction stoichiometry, purification techniques, and reaction conditions.
For industrial production, controlling the molar ratio of the aniline to formaldehyde is crucial. A molar ratio of 1.9-2.0:1 for ortho-chloroaniline to formaldehyde is specified to maximize the yield of the desired diamine and minimize byproduct formation. google.com In a laboratory synthesis of the analogous 4,4′-methylenebis(2,6-diethylaniline), a high yield of 94% was achieved by reacting 2,6-diethylaniline with paraformaldehyde and hydrochloric acid, followed by neutralization with sodium hydroxide. nih.gov
Purification is essential to remove unreacted starting materials, isomers, and oligomeric byproducts. Common laboratory purification methods include:
Recrystallization : Using solvents such as ethanol, acetone, or isopropanol (B130326) is an effective way to obtain a high-purity crystalline product. google.com
Distillation/Drying : Unreacted aniline and volatile solvents can be removed by distillation or heating under reduced pressure. google.comgoogle.com
Washing : The crude product can be washed with water to remove salts and other water-soluble impurities. google.com
The table below summarizes reaction conditions and outcomes from various synthetic procedures for 4,4'-Methylenebis(aniline) derivatives.
| Derivative | Starting Materials | Catalyst/Reagent | Solvent | Reported Yield | Reference |
|---|---|---|---|---|---|
| 4,4'-Methylenebis(2,6-diethylaniline) | 2,6-diethylaniline, Paraformaldehyde | HCl | Water | 94% | nih.gov |
| 4,4'-Methylenebis(2-chloroaniline) (B1676453) | o-Chloroaniline, Formaldehyde | HCl | - | 98% | google.com |
| 4,4'-Methylenebis(2,6-diethylaniline) | 2,6-diethylaniline hydrochloride | Dimethylsulfoxide (DMSO) | Diethyl Carbonate | Complete Conversion | google.com |
| 4,4'-Methylenebis(2-ethyl-6-methylaniline) | 2-ethyl-6-methylaniline, Formaldehyde-ethanol complex | Base (for complex) | Xylene | Not specified | google.com |
Characterization of Synthetic Byproducts and Impurities
The synthesis of 4,4'-Methylenebis(2-ethylaniline) is often accompanied by the formation of various byproducts and impurities that can affect the properties of the final product.
The primary impurities are:
Oligomers : The reaction can continue beyond the dimer stage, leading to the formation of linear trimers, tetramers, and other polymethylene polyanilines. This is particularly prevalent if excess formaldehyde is used.
Isomers : Besides the desired 4,4'-isomer, other isomers such as the 2,4'- and 2,2'-isomers can be formed, although the 4,4'-isomer is generally favored. Commercially available 4,4´-Methylenedianiline (a related compound) typically contains around 3% other isomeric amines. portfolio-pplus.com
Unreacted Precursors : Residual 2-ethylaniline may remain in the final product if the reaction does not go to completion. google.comportfolio-pplus.com
Oxidation Products : In the presence of air, aniline derivatives can be susceptible to oxidation, leading to the formation of colored impurities like quinones. Performing the reaction under an inert atmosphere (e.g., nitrogen) can suppress this side reaction.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Vapor-Phase Chromatography (VPC) are used to identify and quantify these impurities, ensuring the final product meets the required purity specifications. google.com
Structure Activity Relationship Sar Studies of 4,4 Methylenebis 2 Ethylaniline
Theoretical Frameworks for SAR and QSAR in Diamine Chemistry
The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) in diamine chemistry, including compounds like 4,4'-Methylenebis(2-ethylaniline), is grounded in established theoretical frameworks. These frameworks aim to correlate the structural or physicochemical properties of molecules with their biological activities.
QSAR models are built upon datasets of compounds with known activities, forming a "training set". nih.gov Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then employed to establish a mathematical relationship between molecular descriptors and biological outcomes. nih.gov These descriptors can be categorized based on the dimensionality of the molecular representation used.
2D-QSAR: This approach utilizes descriptors derived from the 2D topology of the molecule. nih.gov
3D-QSAR: This method relies on descriptors that are dependent on the three-dimensional structure of the molecule, often requiring the alignment of the bioactive conformations of the ligands. nih.gov
A central aspect of SAR in aniline (B41778) derivatives is the influence of substituents on the amino group's basicity, quantified by the pKa value. The electronic properties of substituents on the aromatic ring significantly alter the electron density on the nitrogen atom, thereby affecting its proton-accepting ability. journaleras.comjournaleras.com Electron-withdrawing groups generally decrease basicity (lower pKa), while electron-donating groups increase it. afit.edu
Furthermore, computational methods like Density Functional Theory (DFT) are used to calculate quantum chemical descriptors. researchgate.net These descriptors, which can include parameters like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide insights into the electronic and geometric properties of the molecules, which in turn are correlated with their reactivity and biological activity. researchgate.netnih.gov
Influence of Substituents on the Aromatic Rings of Methylenebis(aniline) Derivatives
Substituents on the aromatic rings of methylenebis(aniline) derivatives, such as the ethyl groups in 4,4'-Methylenebis(2-ethylaniline), exert significant influence on the molecule's properties and reactivity. These effects can be broadly categorized as electronic and steric.
Electronic Effects: The nature of the substituent, whether electron-donating or electron-withdrawing, directly impacts the electron density on the aromatic ring and the amino groups. afit.edu
Electron-donating groups (like the ethyl groups in 4,4'-Methylenebis(2-ethylaniline)) increase the electron density on the aniline nitrogen, which can enhance its basicity and nucleophilicity.
Electron-withdrawing groups (such as chloro or nitro groups) have the opposite effect, decreasing the electron density on the nitrogen and reducing its basicity. journaleras.comafit.edu This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, a phenomenon that is intensified by para-substituents that favor quinoid resonance structures. afit.edu
Statistical analysis of aniline derivatives has shown a significant negative correlation between the electronegativity of substituents and the pKa value, confirming that more electronegative groups lead to lower basicity. journaleras.comjournaleras.com
Studies on other methylenebis(aniline) derivatives have highlighted the importance of these substituent effects. For instance, the presence of a chlorine substituent in 4,4′-methylenebis(3-chloro-2,6-diethylaniline) was found to slightly affect the twist angle between the two aromatic rings when compared to 4,4′-methylenebis(2,6-diethylaniline). researchgate.net
The interplay of these electronic and steric factors is crucial in determining the chemical behavior and potential applications of methylenebis(aniline) derivatives.
Conformational Analysis and Molecular Modeling in Relation to Reactivity
The three-dimensional structure and conformational flexibility of 4,4'-Methylenebis(2-ethylaniline) are critical determinants of its reactivity. Conformational analysis and molecular modeling provide valuable insights into the spatial arrangement of the molecule and how this influences its interaction with other chemical species.
For flexible molecules like 4,4'-Methylenebis(2-ethylaniline), multiple conformations may exist, each with a different energy level. The distribution of the molecule among these conformational states can impact its biological activity. pomona.edu Often, only a specific conformer, which may not be the global energy minimum, is responsible for binding to a biological target. pomona.edu
The molecule of 4,4'-Methylenebis(2-ethylaniline) consists of two ethyl-substituted aniline rings linked by a methylene (B1212753) bridge. The rotational freedom around the bonds connecting the methylene bridge to the aromatic rings allows for a range of conformations. The dihedral angles between the planes of the two aromatic rings are a key conformational parameter.
Molecular modeling studies of similar compounds, such as 4,4′-methylenebis(2,6-diethylaniline), have shown that the twist angle between the aromatic parts can be significant. researchgate.net The presence of substituents, like the ethyl groups in 4,4'-Methylenebis(2-ethylaniline), can create steric hindrance that influences the preferred conformation and the rotational barrier between different conformers. This steric hindrance can affect the accessibility of the amino groups, thereby modulating the molecule's reactivity in processes such as polymerization or as a curing agent.
Computational techniques can be used to predict the energetically favorable conformations and to understand how structural modifications might "lock" the molecule into a more or less reactive conformation. pomona.edu
Comparative SAR with Related Methylenebis(aniline) Compounds (e.g., MOCA, MDA)
A comparative analysis of the structure-activity relationships of 4,4'-Methylenebis(2-ethylaniline) with related compounds such as 4,4'-Methylenebis(2-chloroaniline) (B1676453) (MOCA) and 4,4'-Methylenedianiline (B154101) (MDA) reveals the significant impact of ring substituents on their biological and chemical properties.
4,4'-Methylenebis(2-ethylaniline) (MDEA) possesses ethyl groups ortho to the amino functionalities. These electron-donating groups increase the electron density on the nitrogen atoms, potentially enhancing their nucleophilicity compared to the unsubstituted MDA. The steric bulk of the ethyl groups can also influence the molecule's conformation and its ability to interact with other molecules.
4,4'-Methylenebis(2-chloroaniline) (MOCA) features chloro substituents in the ortho positions. nih.gov Chlorine is an electron-withdrawing group, which reduces the basicity of the amino groups compared to MDA and MDEA. nih.gov MOCA has been studied for its ability to form macromolecular adducts with DNA and hemoglobin. nih.gov The presence of the chlorine atom also affects the molecule's metabolism and toxicological profile. nih.gov
4,4'-Methylenedianiline (MDA) is the parent compound in this series, lacking any substituents on the aromatic rings other than the amino and methylene groups. nih.gov Its reactivity is the baseline for comparison. Studies have shown that both MOCA and MDA can induce biotransformation enzymes in rat liver, suggesting a relationship between these chemicals and alterations in metabolic pathways. nih.gov
The table below summarizes key structural differences and their potential impact on activity.
| Compound | Substituent (ortho to -NH2) | Electronic Effect of Substituent | Potential Impact on Reactivity/Activity |
|---|---|---|---|
| 4,4'-Methylenebis(2-ethylaniline) | Ethyl (-CH2CH3) | Electron-donating | Increased nucleophilicity of amino groups; steric hindrance may affect reaction rates. |
| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | Chloro (-Cl) | Electron-withdrawing | Decreased basicity of amino groups; influences metabolic pathways and adduct formation. nih.govnih.gov |
| 4,4'-Methylenedianiline (MDA) | Hydrogen (-H) | Neutral (Reference) | Baseline reactivity for comparison. nih.gov |
This comparative approach underscores how subtle changes in the chemical structure, specifically the nature of the ortho-substituents, can lead to significant differences in the chemical and biological behavior of methylenebis(aniline) derivatives.
Materials Science Applications of 4,4 Methylenebis 2 Ethylaniline
Role as a Curing Agent in Polymer Systems
The primary function of 4,4'-Methylenebis(2-ethylaniline) in polymer science is as a curative, where it partakes in polymerization reactions to form cross-linked networks in thermosetting resins and extend polymer chains in elastomers.
Epoxy Resin Curing Mechanisms and Kinetic Studies
In epoxy resin systems, 4,4'-Methylenebis(2-ethylaniline) acts as a hardener. The curing process involves the nucleophilic addition of the amine groups to the epoxide rings of the epoxy resin. This reaction opens the epoxide ring and forms a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxide group, leading to a highly cross-linked, three-dimensional network. This network structure is responsible for the excellent mechanical, thermal, and chemical resistance properties of the cured epoxy. researchgate.netscholaris.ca
The reaction kinetics of epoxy-amine systems are often complex and can be influenced by factors such as temperature and the presence of catalysts. mdpi.com The curing process is typically autocatalytic, where the hydroxyl groups formed during the reaction can catalyze further reactions between the epoxy and amine groups. researchgate.netmdpi.com The rate of reaction is dependent on the reactivity of the amine and the steric hindrance around the amine groups. The ethyl groups in 4,4'-Methylenebis(2-ethylaniline) provide steric hindrance, which can moderate the reactivity, offering a longer pot life compared to less hindered amines. nih.gov This controlled reactivity is advantageous in manufacturing processes for composite materials. nih.gov
Kinetic studies, often performed using techniques like Differential Scanning Calorimetry (DSC), are crucial for understanding the curing behavior. researchgate.netmdpi.com These studies help in determining key parameters such as the activation energy of the curing reaction, which is essential for optimizing cure cycles in industrial applications. canada.ca
Table 1: Curing Reaction Parameters for a Typical Epoxy-Amine System
| Parameter | Description | Typical Value Range |
| Activation Energy (Ea) | The minimum energy required to initiate the curing reaction. | 50 - 100 kJ/mol canada.ca |
| Reaction Order (n) | Indicates the dependence of the reaction rate on the concentration of reactants. | Often follows an autocatalytic model. researchgate.net |
| Heat of Reaction (ΔH) | The total heat released during the curing process. | Varies depending on the specific epoxy and amine system. |
Note: The values presented are typical and can vary significantly based on the specific epoxy resin, curing agent, and processing conditions.
Polyurethane Elastomer Synthesis and Chain Extension
In the synthesis of polyurethane elastomers, 4,4'-Methylenebis(2-ethylaniline) functions as a chain extender. gantrade.com Polyurethanes are typically formed by the reaction of a diisocyanate with a polyol, creating a prepolymer. google.com This prepolymer is then reacted with a chain extender, a low molecular weight diol or diamine, to build up the final polymer chain. google.comresearchgate.net
When 4,4'-Methylenebis(2-ethylaniline) is used as a chain extender, its diamine functionality reacts with the isocyanate groups of the prepolymer to form urea (B33335) linkages. gantrade.com These urea linkages are known to form strong hydrogen bonds, leading to the formation of hard segments within the polymer structure. google.com These hard segments phase-separate from the soft segments (derived from the polyol), creating a microphase-separated morphology that is characteristic of polyurethane elastomers and is responsible for their excellent elastomeric properties. google.commyu-group.co.jp The use of aromatic diamines like MDEA as chain extenders typically results in polyurethanes with high hardness, good tear strength, and excellent thermal stability. gantrade.com
Enhancement of Mechanical and Thermal Properties in Polymer Composites
The incorporation of 4,4'-Methylenebis(2-ethylaniline) as a curing agent in polymer composites, particularly those with reinforcing fibers like carbon or glass, leads to a significant enhancement of their mechanical and thermal properties. mdpi-res.comresearchgate.net The rigid aromatic structure of MDEA contributes to a high cross-link density in the cured matrix, which in turn imparts high stiffness and strength to the composite material.
The thermal stability of the resulting composites is also notably improved. The high decomposition temperature of the cross-linked network formed with MDEA allows the composite to retain its mechanical integrity at elevated temperatures. This makes it a suitable choice for applications in the aerospace and automotive industries where high-temperature performance is critical. nsf.gov
Table 2: Representative Mechanical and Thermal Properties of an Epoxy Composite Cured with an Aromatic Diamine
| Property | Description | Typical Value |
| Tensile Strength | The maximum stress a material can withstand while being stretched or pulled. | Can exceed 100 MPa mdpi.com |
| Tensile Modulus | A measure of the stiffness of a material. | Typically in the GPa range. researchgate.net |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a hard, glassy state to a more rubbery state. | Can be above 200°C nsf.gov |
| Decomposition Temperature (Td) | The temperature at which the polymer begins to chemically degrade. | Often exceeds 300°C |
Note: These values are illustrative and depend on the specific polymer matrix, reinforcement type and content, and processing conditions.
Application in Advanced Polymer Production
Beyond its role as a curing agent, 4,4'-Methylenebis(2-ethylaniline) is a key building block in the synthesis of high-performance polymers, including polyimides and the formulation of specialized coatings and adhesives.
Polyimide Synthesis and Material Properties
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. nsf.gov They are often synthesized through a two-step process. core.ac.uk The first step involves the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor. core.ac.uk This is followed by a cyclodehydration (imidization) step, typically at elevated temperatures, to form the final polyimide. core.ac.uk
4,4'-Methylenebis(2-ethylaniline) can be used as the diamine monomer in this synthesis. johnson-fine.comresearchgate.net The structure of the resulting polyimide, particularly the rigidity and intermolecular interactions, is directly influenced by the structure of the diamine. The use of MDEA can lead to polyimides with high glass transition temperatures and excellent dimensional stability. nsf.gov These properties make them suitable for applications in electronics for manufacturing flexible printed circuits and in the aerospace industry for structural components. nsf.gov
Development of High-Performance Coatings and Adhesives
The same properties that make 4,4'-Methylenebis(2-ethylaniline) an excellent curing agent for composites also make it valuable in the formulation of high-performance coatings and adhesives. researchgate.net When used to cure epoxy-based coatings, it imparts excellent chemical resistance, abrasion resistance, and adhesion to various substrates. researchgate.net These coatings are often used in demanding environments such as industrial flooring, protective linings for tanks, and corrosion-resistant coatings for metal structures.
In adhesive formulations, the strong cross-linked network formed with MDEA provides high bond strength and durability. johnson-fine.com These adhesives are used in structural bonding applications where reliability under mechanical stress and harsh environmental conditions is paramount. nsf.gov The controlled reactivity of MDEA allows for the formulation of adhesives with a practical working life, facilitating their application in complex assembly processes. nih.gov
Integration into Printed Circuit Board (PCB) Structures as Reinforcing Material
The primary role of MBOEA is to cross-link the epoxy resin molecules, creating a dense, three-dimensional network. scholaris.ca This curing process transforms the liquid resin into a hard, infusible, and tough solid with superior structural integrity. google.com The resulting cured epoxy matrix, strengthened by MBOEA, exhibits excellent adhesion to the reinforcing fibers, low moisture absorption, and improved resistance to the heat and chemicals encountered during PCB assembly and operation. mdpi.comelectronics.org
Research findings have highlighted the advantages of using MBOEA and similar aromatic diamine hardeners over conventional curing agents. Its hindered aromatic amine structure contributes to low heat build-up under compression and superior durability. gantrade.com Furthermore, its use can lead to longer pot lives for the resin mixture, which is the workable time before the resin begins to gel. google.com This provides a significant processing advantage, allowing for longer working times and the preparation of larger batches of resin, which can be beneficial in manufacturing processes like liquid infusion for composite fabrication. google.comgoogle.com The ability to formulate resin compositions with a viscosity suitable for infusion is crucial for ensuring complete wetting of the reinforcing fibers, leading to a composite with excellent mechanical properties. google.com
Research Findings on Performance Enhancement
Studies on closely related aniline-based curing agents demonstrate the performance improvements they impart to epoxy resin systems used in electronic applications. For instance, the use of 4,4'-methylenebis(2,6-diethylaniline), a similar compound, results in a lower peak exotherm during curing compared to standard curatives like 4,4'-methylenedianiline (B154101). google.com A lower exotherm is advantageous as it reduces thermal stress within the component during manufacturing. Additionally, these curatives yield composites with high heat distortion temperatures, a critical parameter for PCBs that must maintain their structural integrity at elevated operating temperatures. google.com
The table below summarizes key performance metrics from research on epoxy resins cured with an aniline-based agent, illustrating the enhanced properties relevant for PCB applications.
Table 1: Performance of Aniline-Cured Epoxy Resin
| Property | Value | Test Resin | Reference Compound |
| Peak Exotherm (Pot Life Test) | 102 °C | - | 4,4'-methylenebis(2,6-diethylaniline) |
| Heat Distortion Temperature | 154 °C | Epon 828 | 4,4'-methylenebis(2,6-diethylaniline) |
| Heat Distortion Temperature | 161 °C | D.E.N. 431 | 4,4'-methylenebis(2,6-diethylaniline) |
| Data derived from studies on 4,4'-methylenebis(2,6-diethylaniline), a compound structurally similar to MBOEA, to demonstrate the typical performance enhancements of this class of curing agents. google.com |
Material Properties
The physical and chemical properties of MBOEA make it well-suited for its role as a curative in PCB resin systems. It is typically a viscous liquid or waxy solid at room temperature, which can be readily blended with liquid epoxy resins. gantrade.comtitanos.com
Table 2: Typical Properties of 4,4'-Methylenebis(2-ethylaniline) (MBOEA)
| Property | Value |
| Appearance | Yellow to amber viscous waxy solid/Amber thick Liquid |
| Purity (wt%) | ≥97% - ≥98% |
| Molecular Weight ( g/mol ) | 254.37 - 254.38 |
| Amine Equivalent Weight | 124 - 130 |
| Viscosity (cps) | 2000 - 5000 |
| Moisture (%) | ≤0.10 - ≤0.5 |
| Data compiled from multiple sources. gantrade.comtitanos.com |
Environmental Fate and Ecotoxicology of 4,4 Methylenebis 2 Ethylaniline
Degradation Pathways in Environmental Matrices
The environmental degradation of 4,4'-Methylenebis(2-ethylaniline) is a critical area of study due to its classification as a substance suspected of causing cancer and being very toxic to aquatic life with long-lasting effects. tcichemicals.comtoxno.com.au The breakdown of this compound in the environment can occur through both biological and non-biological processes.
Microbial Degradation Processes in Soil and Water
Photooxidation and Other Abiotic Transformation Routes
Information regarding the specific photooxidation and other abiotic transformation pathways of 4,4'-Methylenebis(2-ethylaniline) is limited. Aromatic amines, in general, can be susceptible to abiotic degradation processes in the environment. Photooxidation, driven by sunlight, can be a significant transformation route for chemicals present in surface waters or on soil surfaces. This process involves the reaction of the chemical with photochemically generated reactive species, such as hydroxyl radicals. Other abiotic processes like hydrolysis could also contribute to its transformation, depending on the specific chemical properties of the compound and the environmental conditions.
Aquatic Ecotoxicity and Long-Term Environmental Impact
4,4'-Methylenebis(2-ethylaniline) is recognized as being very toxic to aquatic life with long-lasting effects. tcichemicals.comtoxno.com.au This classification suggests that the compound can cause significant harm to aquatic organisms and that its presence in aquatic ecosystems can have persistent adverse consequences. While specific ecotoxicity data (such as LC50 or EC50 values for various aquatic species) for this particular compound are not detailed in the provided search results, the general classification points to a high potential for environmental damage. The long-term impact could include effects on the survival, growth, and reproduction of fish, invertebrates, and algae, potentially leading to disruptions in the aquatic food web.
Bioaccumulation Potential and Environmental Persistence
The "long-lasting effects" mentioned in the hazard classifications of 4,4'-Methylenebis(2-ethylaniline) suggest a degree of environmental persistence. tcichemicals.comtoxno.com.au Persistent chemicals are those that resist degradation and can remain in the environment for extended periods. This persistence increases the likelihood of exposure for a wide range of organisms.
Furthermore, compounds with certain physicochemical properties, such as high lipophilicity (a tendency to dissolve in fats and oils), have a greater potential to bioaccumulate. Bioaccumulation is the process by which a chemical builds up in an organism's tissues over time, potentially reaching concentrations much higher than in the surrounding environment. Specific studies on the bioaccumulation potential of 4,4'-Methylenebis(2-ethylaniline) were not found in the provided search results. However, its chemical structure as a substituted aromatic amine warrants investigation into its potential to accumulate in the food chain, which could lead to adverse effects in higher trophic level organisms.
Human Exposure Assessment and Biomonitoring of 4,4 Methylenebis 2 Ethylaniline
Occupational Exposure Pathways and Levels
Occupational exposure to 4,4'-Methylenebis(2-ethylaniline), also known as MBOEA, is a significant concern in industries where it is used, primarily in the production of polyurethane elastomers. Understanding the routes of exposure and the levels of contamination in the workplace is crucial for implementing effective control measures and protecting worker health.
Workers can be exposed to MBOEA through both inhalation of dust or fumes and dermal (skin) absorption of the substance. nih.gov While inhalation of airborne particles is a potential route of exposure, evidence strongly suggests that dermal contact is the most significant pathway for occupational exposure. nih.govwho.int This is often due to direct handling of the chemical, contact with contaminated surfaces, and inadequate personal protective equipment. nih.govresearchgate.net Studies have shown that urinary levels of MBOEA are often much higher than what would be expected from inhalation exposure alone, indicating substantial skin absorption. nih.govnih.gov Exposure can occur when handling the substance in its solid, dust, or molten liquid forms. who.int
To assess and control workplace exposure, monitoring of both airborne concentrations and surface contamination is employed.
Airborne Concentrations: Personal and static air monitoring is conducted to measure the concentration of MBOEA in the breathing zone of workers and in the general work environment. nih.gov However, monitoring airborne levels alone is often considered insufficient for a complete exposure assessment due to the prevalence of dermal absorption. who.int For instance, a study in New South Wales, Australia, found that while the geometric mean of airborne MBOEA was 0.06 μg/m³, biological monitoring indicated that inhalation was not the primary route of exposure. nih.gov
Surface Contamination: Wipe sampling is a common method to assess surface contamination on equipment, work surfaces, and personal protective equipment like gloves. researchgate.netepa.gov This helps identify areas with high levels of contamination and evaluate the effectiveness of housekeeping and decontamination procedures. epa.goved.ac.uk Studies have detected significant surface contamination in areas such as around hoppers, ovens, and weighing and pouring stations. researchgate.net A variety of techniques, including those using chromogenic and fluorogenic indicators on filter paper or adsorbent pads, have been developed for surface wipe tests. epa.gov The data from surface monitoring can be instrumental in pinpointing specific tasks or areas that contribute most to dermal exposure. researchgate.net
Table 1: Occupational Exposure Monitoring for 4,4'-Methylenebis(2-ethylaniline) and Similar Compounds
| Monitoring Type | Method | Key Findings |
| Airborne Concentrations | Personal and static air sampling | Generally low levels detected, suggesting inhalation is a less significant exposure route compared to dermal contact. nih.govwho.int |
| Surface Contamination | Wipe sampling of work surfaces and equipment | High levels of contamination found in key production areas, highlighting the importance of dermal exposure. researchgate.net |
| Skin Contamination | Skin swypes | Used to detect skin contamination and assess the effectiveness of protective measures and decontamination. epa.gov |
Biological Monitoring Methodologies
Biological monitoring provides a more integrated measure of a worker's total exposure by assessing the amount of the chemical or its breakdown products (metabolites) in the body.
Urine: The measurement of the parent compound, MBOEA, and its metabolites in urine is the most common method for biological monitoring of exposed workers. who.int Post-shift urine samples are typically collected to reflect recent exposure. who.int Urinary MBOEA levels have been shown to correlate with occupational exposure. researchgate.net In addition to the parent compound, acetylated metabolites of similar aromatic amines have been identified in urine, indicating that acetylation is a significant metabolic pathway. nih.gov For a related compound, 4,4'-methylenedianiline (B154101) (MDA), the monoacetylated metabolite (MAMDA) was found to be the most abundant form in urine. nih.gov
Hemoglobin Adducts: Hemoglobin adducts are formed when a chemical or its reactive metabolites bind to hemoglobin in red blood cells. nih.gov Measuring these adducts can provide an indication of the biologically effective dose over a longer period, corresponding to the lifespan of red blood cells (approximately 120 days). nih.govcolab.ws The analysis of hemoglobin adducts has been proposed as a valuable dosimeter for workers exposed to MBOEA and other aromatic amines. nih.govpsu.edunih.gov Studies in rats have demonstrated a linear dose-response relationship between MBOEA exposure and the formation of hemoglobin adducts. nih.govnih.gov
Several sophisticated analytical techniques are used to measure MBOEA and its biomarkers in biological samples with high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the analysis of MBOEA in urine and for the measurement of hemoglobin adducts. nih.govnih.govnih.gov Methods often involve extraction of the analyte, derivatization to make it more volatile, followed by separation and detection by GC-MS. nih.govnih.gov GC-MS provides excellent sensitivity and specificity for quantifying low levels of exposure. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful technique for biomonitoring. It often requires less sample preparation than GC-MS and can be used to analyze a wide range of compounds, including parent compounds and their metabolites. d-nb.info For instance, LC-MS/MS has been effectively used for the analysis of various aromatic amines in urine. cdc.gov
Other techniques such as High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection have also been employed for the analysis of MBOEA and its metabolites in urine. nih.govnih.gov
Table 2: Analytical Techniques for Biomonitoring of 4,4'-Methylenebis(2-ethylaniline) and Related Aromatic Amines
| Analytical Technique | Sample Type | Analyte(s) | Key Features |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine, Hemoglobin | Parent compound, hemoglobin adducts | High sensitivity and specificity; often requires derivatization. nih.govnih.govnih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Urine | Parent compound, metabolites | High throughput, often less sample preparation needed. d-nb.infocdc.gov |
| High-Performance Liquid Chromatography (HPLC) | Urine | Parent compound, metabolites | Used with various detectors (e.g., electrochemical, UV). nih.govnih.gov |
Epidemiological Investigations of Exposed Populations
Epidemiological studies of workers exposed to MBOEA and similar aromatic amines are crucial for understanding the long-term health risks associated with occupational exposure. These studies often involve cohorts of workers from industries such as polyurethane manufacturing and dyestuff production. who.intnih.gov
Investigations have reported on the concentrations of MBOEA in the urine of exposed workers across various countries and job categories. who.int For a structurally similar compound, 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA), studies have documented urinary concentrations in workers from the polyurethane industry, with higher levels found in those with direct and daily exposure to the crystallized substance. who.int Epidemiological studies have also been conducted on workers involved in the manufacture of magenta, where precursors like ortho-toluidine and 4,4'-methylene bis(2-methylaniline) were used. nih.gov
These epidemiological investigations, often coupled with biological monitoring data, provide the evidence base for establishing occupational exposure limits and implementing preventive measures to protect the health of workers. who.int
Risk Assessment and Exposure Limit Determination
The risk assessment for 4,4'-Methylenebis(2-ethylaniline) involves evaluating its potential to cause harm to humans under specific exposure scenarios and establishing exposure limits to protect against adverse health effects. Due to the limited specific data for this compound, risk assessment often relies on information from structurally similar aromatic amines, such as 4,4'-methylenebis(2-chloroaniline) (MOCA), and on its own inherent toxicological properties.
Accumulating evidence suggests a potential for carcinogenicity for 4,4'-Methylenebis(2-ethylaniline). toxno.com.au It is classified as suspected of causing cancer (Carcinogenicity Category 2). tcichemicals.comcpachem.com The compound is also known to be harmful if swallowed and is very toxic to aquatic life with long-lasting effects. tcichemicals.comcpachem.comtcichemicals.com
Animal studies on analogous compounds provide further insight into the potential risks. For instance, oral administration of MOCA in rats resulted in an increase in lung and liver tumors. nih.gov In dogs, MOCA administration led to urinary bladder tumors. nih.govcdc.gov Given the structural similarities and the metabolic pathways of aromatic amines, these findings are considered relevant in the risk assessment of 4,4'-Methylenebis(2-ethylaniline). The genotoxicity of MOCA has been well-documented, and it is known to form DNA adducts in the urothelial cells of exposed workers, indicating a common mode of action for this class of chemicals. industrialchemicals.gov.au
Occupational exposure is a primary concern, with dermal contact and inhalation being the most significant routes. who.int Biological monitoring of workers exposed to similar aromatic amines has shown urinary excretion of the parent compound and its metabolites, which can be used to estimate the absorbed dose. who.intresearchgate.net For MOCA, hemoglobin adducts have also been used as a biomarker of exposure. nih.gov
Exposure Limits
Specific occupational exposure limits (OELs) for 4,4'-Methylenebis(2-ethylaniline) are not widely established. However, for its analogue MOCA, several organizations have set exposure limits. These are often used as a reference for managing workplace exposures to structurally related compounds.
Occupational Exposure Limits for the Analogue Compound 4,4'-Methylenebis(2-chloroaniline) (MOCA)
| Organization | Value | Notes |
|---|---|---|
| NIOSH | 0.003 mg/m³ | Recommended airborne exposure limit (REL), 10-hour time-weighted average (TWA). nj.gov |
| ACGIH | 0.11 mg/m³ | Threshold limit value (TLV), 8-hour TWA. nj.gov |
| Australian Workplace Exposure Standard | 220 µg/m³ (0.02 ppm) | Time-weighted average (TWA) for an 8-hour shift. nih.gov |
| OSHA | - | No permissible exposure limit (PEL) established. ornl.gov |
Research Findings on Carcinogenicity and Toxicity
The toxicological profile of 4,4'-Methylenebis(2-ethylaniline) and its analogues is primarily characterized by effects on the liver, kidneys, and its carcinogenic potential.
Summary of Toxicological and Carcinogenicity Data
| Endpoint | Species | Route of Exposure | Findings | Reference |
|---|---|---|---|---|
| Carcinogenicity | Rat | Oral | Limited evidence of carcinogenicity in animal studies. Positive result for tumors after 103 weeks of exposure. | freemansupply.com |
| Carcinogenicity (analogue MOCA) | Rat | Oral | Increased incidence of hepatocellular and lung tumors. | nih.gov |
| Carcinogenicity (analogue MOCA) | Mouse | Oral | Increased incidence of hemangiosarcomas. | nih.gov |
| Carcinogenicity (analogue MOCA) | Dog | Oral | Development of urinary bladder and urethral carcinomas. | nih.govcdc.gov |
| Target Organ Toxicity | Rat | Ingestion | May cause damage to the liver and kidneys through prolonged or repeated exposure. | freemansupply.com |
| Genotoxicity | Salmonella typhimurium | In vitro | Positive for mutation in microorganisms. | chemsrc.com |
The International Agency for Research on Cancer (IARC) has classified the analogue MOCA as a Group 1 carcinogen, meaning it is carcinogenic to humans, based on sufficient evidence in animals and strong mechanistic evidence in exposed humans. industrialchemicals.gov.aunih.gov While 4,4'-Methylenebis(2-ethylaniline) itself is listed as "Suspected of causing cancer," the data from MOCA underscores the significant risk associated with this class of compounds. toxno.com.autcichemicals.comcpachem.com
Regulatory Science and Risk Management of 4,4 Methylenebis 2 Ethylaniline
International and National Regulatory Classifications
4,4'-Methylenebis(2-ethylaniline) is subject to various regulatory classifications globally, which dictate its handling, labeling, and use. These classifications are based on its potential hazards as identified by scientific assessments.
Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4,4'-Methylenebis(2-ethylaniline) is classified with several hazard statements. cpachem.com It is recognized as harmful if swallowed (Acute Toxicity, Oral, Category 4), is suspected of causing cancer (Carcinogenicity, Category 2), and is very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term hazard, Category 1). cpachem.comtcichemicals.com Some classifications also include skin irritation and sensitization. freemansupply.com The corresponding hazard pictograms are the health hazard, environmental hazard, and exclamation mark symbols. cpachem.com
In the European Union , the substance is listed in the European Community (EC) Inventory with EC number 243-420-1. cpachem.com It is also part of the ECHA C&L Inventory, where the harmonized classification and labeling are recorded. europa.eu While not currently on the REACH Authorisation List (Annex XIV) or Restriction List (Annex XVII), its classification as a suspected carcinogen and an environmental hazard necessitates adherence to the general provisions of the REACH regulation concerning risk management. europa.eu
In the United States , while there are no specific OSHA Permissible Exposure Limits (PELs) established for 4,4'-Methylenebis(2-ethylaniline) itself, related aromatic amines are regulated, and general duty clauses for workplace safety apply. coleparmer.com The Toxic Substances Control Act (TSCA) includes this chemical on its inventory, meaning it is approved for commercial use in the U.S. subject to applicable regulations. nih.gov
In Australia , substances with carcinogenic properties like 4,4'-Methylenebis(2-ethylaniline) are subject to the model Work Health and Safety (WHS) Regulations, which align with the GHS. toxno.com.au This requires manufacturers and importers to classify the chemical and provide appropriate labels and Safety Data Sheets (SDS). toxno.com.au
Canada lists the closely related compound 4,4'-Methylene-Bis-(2,6-Diethylaniline) on its DSL List, indicating it is in commerce in the country. coleparmer.com
The following table summarizes the key regulatory classifications for 4,4'-Methylenebis(2-ethylaniline).
| Regulation/Authority | Classification/Status | Details |
|---|---|---|
| GHS |
- Acute Toxicity 4 (Oral)
| - H302: Harmful if swallowed - H351: Suspected of causing cancer - H410: Very toxic to aquatic life with long lasting effects |
| European Union (REACH) | Registered | EC Number: 243-420-1. Not currently subject to authorisation or restriction, but risk management measures are required. |
| United States (TSCA) | Listed on Inventory | Permitted for commercial use, subject to regulations. |
| Australia (WHS) | Hazardous Substance | Subject to GHS classification, labelling, and SDS requirements. |
Guidelines for Safe Handling and Storage
Proper handling and storage of 4,4'-Methylenebis(2-ethylaniline) are crucial to minimize exposure and prevent accidents. These guidelines are derived from safety data sheets and general chemical safety principles.
Engineering Controls: Work should be conducted in well-ventilated areas, utilizing local exhaust ventilation to keep airborne concentrations low. coleparmer.com Facilities should be equipped with an eyewash station and a safety shower. coleparmer.com
Personal Protective Equipment (PPE): When handling this substance, appropriate PPE must be worn. This includes:
Eye and Face Protection: Chemical safety goggles or a face shield are necessary to prevent eye contact. freemansupply.comcoleparmer.com
Skin Protection: Impervious gloves and protective clothing should be worn to prevent skin contact. freemansupply.comcoleparmer.com
Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. freemansupply.comcoleparmer.com
Handling Procedures: Avoid contact with skin, eyes, and clothing. coleparmer.com Do not breathe dust or vapors. freemansupply.com Wash hands thoroughly after handling. coleparmer.com Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse. tcichemicals.comfreemansupply.com Do not eat, drink, or smoke in areas where the chemical is handled or stored. tcichemicals.com
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. coleparmer.comjohnson-fine.com Keep away from incompatible materials such as strong oxidizing agents. coleparmer.com The substance should be stored locked up. cpachem.com
The following table provides a summary of safe handling and storage guidelines.
| Aspect | Guideline |
|---|---|
| Ventilation | Use in a well-ventilated area with local exhaust ventilation. |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear impervious gloves and protective clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator if inhalation risk is present. |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |
| Storage | Store in a cool, dry, well-ventilated, and locked area in a tightly sealed container. |
Waste Management and Remediation Strategies for Contaminated Sites
The management of waste containing 4,4'-Methylenebis(2-ethylaniline) and the remediation of contaminated sites must be conducted in accordance with environmental regulations to prevent harm to ecosystems and public health.
Waste Management: Waste containing this substance should be treated as hazardous waste. cpachem.com It must not be disposed of with household garbage or allowed to enter sewer systems or waterways. cpachem.com Disposal must be carried out in accordance with local, regional, and national regulations, typically at an approved waste disposal plant. cpachem.com Uncleaned packaging should also be disposed of as hazardous waste. cpachem.com One approach to managing industrial waste from aromatic amine production is to utilize it in the synthesis of other, non-toxic compounds, effectively recycling the waste. tcichemicals.com
Remediation Strategies for Contaminated Sites: In the event of a spill or contamination of soil or water, several remediation techniques can be employed. The choice of method depends on the extent and nature of the contamination.
Containment: The initial step in any cleanup is to contain the spill to prevent further spread. freemansupply.com
Physical and Chemical Methods:
Adsorption: Activated carbon is a common adsorbent used to remove aromatic amines from water.
Advanced Oxidation Processes (AOPs): These processes use strong oxidizing agents to break down the contaminant into less harmful substances.
Soil Washing: This technique involves using water or a suitable solvent to remove the contaminant from the soil. cdc.gov
Thermal Desorption: Heating the contaminated soil to vaporize the contaminant, which is then collected and treated. cdc.gov
Incineration: High-temperature destruction of the contaminant, though this is often a last resort due to cost and potential for air pollution. tcichemicals.com
Biological Methods:
Bioremediation: This involves the use of microorganisms to degrade the contaminant. cdc.gov Both aerobic and anaerobic bacteria can be effective in breaking down aromatic amines. nj.gov
Phytoremediation: Utilizing plants to absorb and degrade contaminants from soil and water. cdc.gov
Public Health and Environmental Protection Policies
Public health and environmental protection policies provide a broad framework for managing the risks associated with industrial chemicals like 4,4'-Methylenebis(2-ethylaniline). These policies emphasize a preventative approach.
Pollution Prevention: The primary goal is to prevent pollution at its source. epa.gov This can be achieved by modifying production processes to reduce waste generation, substituting hazardous chemicals with safer alternatives, and implementing conservation techniques for water and energy. epa.gov The Pollution Prevention Act in the United States establishes a national policy prioritizing source reduction. epa.gov
Chemical Safety and Emergency Response: International frameworks like the International Health Regulations (IHR) aim to ensure preparedness and response to public health emergencies, including those caused by chemical incidents. who.int Public health interventions in the event of a chemical release may include evacuation, sheltering-in-place, and decontamination to protect the affected population. cdc.gov Public awareness campaigns and educational programs are also crucial for informing communities about the risks of toxic exposures and preventative measures. who.int
Environmental Protection: Policies are in place to prevent the contamination of air, land, and water from industrial activities. nibusinessinfo.co.uk This includes regulations on industrial discharges, waste disposal, and the handling and storage of chemicals. nibusinessinfo.co.uk The overarching goal is to minimize the release of hazardous substances into the environment and mitigate their long-term effects on ecosystems.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4,4'-methylenebis(2-ethylaniline), and how do they influence experimental design?
- Answer : The compound has a molecular formula of C₁₇H₂₂N₂ , molecular weight of 254.37 g/mol , and purity ≥98% (commercial grade) . Its low water solubility (<1 mg/mL) necessitates the use of organic solvents (e.g., dimethylformamide or ethanol) for dissolution in laboratory settings. The melting point (~100–110°C) and stability under inert atmospheres are critical for synthesis and handling protocols. For accurate dosing in toxicity studies, gravimetric analysis paired with HPLC validation is recommended .
| Property | Value | Reference |
|---|---|---|
| Molecular formula | C₁₇H₂₂N₂ | |
| CAS No. | 1761-71-3 | |
| Purity | ≥98% | |
| Water solubility | <1 mg/mL |
Q. What safety protocols are essential for handling 4,4'-methylenebis(2-ethylaniline in laboratory settings?
- Answer : The compound is a suspected carcinogen (IARC Group 2B) , requiring PPE (gloves, lab coats, respirators) and containment in fume hoods. Waste must be segregated and disposed via certified hazardous waste services. Urinary biomonitoring (e.g., LC-MS/MS analysis of metabolites) is advised for occupational exposure studies . Regulatory guidelines from OSHA and NIOSH emphasize air contamination limits (<0.01 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vivo carcinogenicity data and inconclusive human epidemiological evidence?
- Answer : Animal studies show sufficient evidence of carcinogenicity (e.g., bladder tumors in rodents), but human data remain limited due to low exposure cohorts . Methodological approaches:
- Dose-response modeling : Compare tumor incidence in rodents (e.g., NTP studies) with occupational exposure levels .
- Biomarker validation : Use LC-EC or LC-MS to detect DNA adducts (e.g., N-(2-ethylphenyl)-MBEA adducts) as mechanistic evidence .
- Cross-species extrapolation : Apply physiologically based pharmacokinetic (PBPK) models to adjust for metabolic differences .
Q. What analytical methods are optimal for quantifying 4,4'-methylenebis(2-ethylaniline) in complex matrices (e.g., urine, environmental samples)?
- Answer :
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges and ion-pairing agents (e.g., sodium octanesulfonate) improves recovery rates .
- Detection :
- HPLC-ECD : Electrochemical detection offers sensitivity down to 0.1 ng/mL for urinary metabolites .
- GC-MS : Derivatization with trifluoroacetic anhydride enhances volatility for trace analysis in air samples .
- Validation : Spike-and-recovery experiments with isotopically labeled internal standards (e.g., ¹³C-MBEA) ensure accuracy .
Q. How does structural modification of 4,4'-methylenebis(2-ethylaniline) affect its reactivity in polymer synthesis?
- Answer : The ethyl groups ortho to the amine moieties sterically hinder crosslinking, making it a slower curing agent compared to 4,4'-methylenebis(2-chloroaniline). Advanced applications include:
- Polyurethane elastomers : Optimize curing kinetics by blending with tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane) .
- Epoxy composites : Use FT-IR spectroscopy to monitor epoxy-amine adduct formation and glass transition temperature (Tg) shifts .
- Thermal stability : TGA analysis shows decomposition onset at 250°C, suitable for high-temperature applications .
Methodological Challenges and Solutions
Q. What strategies mitigate interference from degradation products during long-term stability studies?
- Answer :
- Storage : Store under argon at –20°C to prevent oxidation.
- Degradation monitoring : Use LC-PDA-MS to identify byproducts (e.g., quinone imines) and quantify parent compound loss .
- Accelerated aging : Apply Arrhenius modeling to predict shelf-life at 25°C based on high-temperature (40–60°C) stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
